1,6-Naphthyridine-5-carboxylic acid
Description
Historical Context of Naphthyridine Chemistry
The journey of naphthyridine chemistry began in the early 20th century, driven by a curiosity to understand diazanaphthalene systems. These compounds, structurally similar to naturally occurring nitrogen-containing aromatics, quickly garnered attention for their potential as synthetic intermediates. While the broader exploration of naphthyridines was underway, the specific synthesis of 1,6-Naphthyridine-5-carboxylic acid was not extensively documented in early literature. However, its formal registration with the Chemical Abstracts Service number 74048-24-1 marked its recognition as a distinct chemical entity.
Early synthetic routes to naphthyridines, like the Skraup reaction, were often harsh and produced modest yields. acs.org This reaction, involving the heating of an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid, was notoriously vigorous. acs.org Over time, refinements and new methodologies, such as tandem reaction sequences and cycloaddition, have significantly improved the accessibility and purity of naphthyridine derivatives, including this compound.
Significance of the 1,6-Naphthyridine (B1220473) Scaffold in Contemporary Research
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.com This has led to a burgeoning interest in its synthesis and application in various therapeutic areas. researchgate.net Derivatives of the 1,6-naphthyridine core have demonstrated a wide array of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov
The versatility of the 1,6-naphthyridine motif allows for the introduction of various substituents at different positions, leading to a diverse range of biological effects. mdpi.com For instance, incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework has led to the discovery of a new class of c-Met kinase inhibitors, which are relevant in cancer therapy. rsc.org Furthermore, the substitution pattern on the naphthyridine ring plays a crucial role in determining the compound's biological activity and selectivity. nih.gov
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex, biologically active molecules. The carboxylic acid group at the 5-position provides a reactive handle for various chemical modifications, such as esterification and amidation, allowing for the creation of extensive compound libraries for drug discovery.
One significant area of investigation is the development of kinase inhibitors. The core structure of this compound has been utilized to design inhibitors of enzymes like c-Met kinase, which are implicated in cancer cell proliferation. rsc.org Another important research direction is the exploration of its potential in developing antiviral agents, particularly against HIV. nih.govnih.gov Studies have shown that modifying the 1,6-naphthyridine scaffold can lead to potent inhibitors of HIV replication. nih.gov
Furthermore, the unique structural features of 1,6-naphthyridine derivatives have made them subjects of interest in materials science and catalysis, although these applications are less explored compared to their medicinal uses. acs.org The ability of the naphthyridine system to act as a ligand for metal ions also opens up possibilities in coordination chemistry. wikipedia.org
Detailed Research Findings
The following table summarizes key research findings related to the synthesis and application of this compound and its derivatives.
| Research Area | Key Findings | References |
| Synthesis | The carboxylic acid group facilitates reactions like decarboxylation and esterification. Conversion of a nitrile group is a common method for synthesizing the carboxylic acid. | |
| Anticancer Activity | Derivatives have been shown to inhibit c-Met kinase, an enzyme involved in cancer cell growth. Carboxamide derivatives have demonstrated potent cytotoxicity against various cancer cell lines. | nih.gov |
| Antiviral Activity (HIV) | Replacement of a quinolone nucleus with a naphthyridone core has yielded potent anti-HIV compounds. Specific substitutions on the 1,6-naphthyridine scaffold have led to highly selective anti-HIV agents. | nih.gov |
| Antimicrobial Activity | The broader naphthyridine class, to which this compound belongs, is known for its antimicrobial properties, with nalidixic acid being a prominent example. | digitallibrary.co.inmdpi.com |
| Coordination Chemistry | The 1,8-naphthyridine (B1210474) isomer is a well-studied binucleating ligand, suggesting potential for the 1,6-isomer in forming metal complexes. | wikipedia.org |
Properties
IUPAC Name |
1,6-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZARNGHJBDZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502196 | |
| Record name | 1,6-Naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-24-1 | |
| Record name | 1,6-Naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-naphthyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Classical Synthesis Approaches for 1,6-Naphthyridine (B1220473) Systems
The foundational methods for constructing the 1,6-naphthyridine ring system have traditionally relied on established cyclization and coupling strategies. These classical approaches have been instrumental in providing access to a variety of substituted 1,6-naphthyridine derivatives.
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are a cornerstone in the synthesis of bicyclic heterocyclic systems like 1,6-naphthyridines. These methods typically involve the formation of one of the pyridine (B92270) rings from a pre-functionalized pyridine precursor. A common strategy involves the use of an appropriately substituted 4-aminopyridine. acs.org For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from a preformed pyridine ring. nih.gov
Another notable intramolecular approach is the Pictet-Spengler type cyclization, which has been utilized in the synthesis of tetrahydro-1,6-naphthyridine derivatives. acs.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
Intermolecular Coupling Reactions
Intermolecular coupling reactions offer an alternative and versatile route to the 1,6-naphthyridine core. Among the most classical and historically significant are the Skraup and Friedländer syntheses.
The Skraup reaction involves the synthesis of quinolines and related heterocycles by heating an aniline (B41778) or a substituted derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org While initially met with challenges for the synthesis of 1,6-naphthyridine from 4-aminopyridine, modifications to the Skraup reaction have enabled the preparation of the parent 1,6-naphthyridine in modest yields. acs.org One such modification involves the use of 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting N-oxide. acs.org
The Friedländer annulation is another powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov This reaction can be catalyzed by acids or bases. For example, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) can afford a 1,6-naphthyridin-2(1H)-one derivative. nih.gov
Advanced Synthetic Techniques for 1,6-Naphthyridine-5-carboxylic acid
Building upon the classical foundations, modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of specifically functionalized 1,6-naphthyridines, including the target compound this compound.
Asymmetric Synthesis and Stereocontrol in 1,6-Naphthyridine Derivatives
The development of asymmetric syntheses to control the stereochemistry of 1,6-naphthyridine derivatives is a significant advancement, particularly for their application in medicinal chemistry. A landmark achievement in this area is the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.orgnih.gov This synthesis was crucial for the development of the potent retinoid-related orphan receptor γt (RORγt) inverse agonist, TAK-828F. acs.org
The key steps in this asymmetric synthesis include:
A Heck-type vinylation of a chloropyridine with ethylene (B1197577) gas. acs.org
An unprecedented direct formation of a dihydronaphthyridine from a 2-vinyl-3-acylpyridine mediated by ammonia (B1221849). acs.org
A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center. acs.orgnih.gov
This approach represents a significant step forward in accessing enantiomerically pure 1,6-naphthyridine derivatives.
A 2020 protocol outlines an enantioselective synthesis commencing with 2-chloropyridine (B119429) derivatives. The process involves a Heck coupling reaction with ethylene gas under palladium catalysis to form 2-vinylpyridine (B74390) intermediates, achieving a 92% yield. This is followed by a one-pot cyclization/amination with ammonia at 60°C under pressure (0.65 MPa) to generate 5-carboxamide derivatives. The final step is an acidic hydrolysis (6 M HCl, at room temperature) of 2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide to yield the carboxylic acid in 89% yield.
Green Chemistry Approaches in Naphthyridine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. While specific green chemistry approaches for this compound are not extensively documented, related research on other naphthyridine isomers provides valuable insights.
For instance, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed utilizing water as the reaction solvent for the Friedländer reaction, achieving high yields. rsc.org The use of ethanol as a solvent in the synthesis of 1,6-naphthyridine derivatives also represents a move towards more environmentally benign conditions. researchgate.net These examples highlight a trend towards the adoption of greener solvents and reaction conditions in naphthyridine synthesis.
Ionic liquids (ILs) have emerged as promising green reaction media due to their low vapor pressure, thermal stability, and recyclability. In the context of naphthyridine synthesis, ionic liquids have been successfully employed as catalysts and solvents for the Friedländer reaction to produce 1,8-naphthyridines. acs.org In one study, the ionic liquid [Bmmim][Im] was found to be a superior catalyst, and it could be recycled and reused multiple times without a significant loss of activity. acs.org Although this specific example pertains to the 1,8-isomer, it suggests a viable and greener synthetic route that could potentially be adapted for the synthesis of 1,6-naphthyridine derivatives.
Microwave Irradiation Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a significant technique in green chemistry, offering advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. rroij.comniscpr.res.in This methodology utilizes the ability of certain substances to convert electromagnetic energy into heat, thereby accelerating chemical reactions. rroij.com The application of microwave irradiation has been particularly effective in the synthesis of various naphthyridine derivatives.
One notable application involves the synthesis of 4-methyl-2,6-naphthyridine (B15350474) and its derivatives from 2-(4-cyano-3-pyridyl) propionitrile. rroij.com This microwave-promoted method is lauded for being efficient, clean, and environmentally benign, producing the desired products in excellent yields and high purity. rroij.com The process involves the cyclization of the starting material, followed by a series of transformations including diazotization and oxidation, all facilitated by microwave heating. rroij.com For instance, the conversion of a dihydrazino derivative to the final substituted 4-methyl-2,6-naphthyridine via oxidation with cupric sulfate (B86663) is significantly expedited under microwave irradiation. rroij.com
Similarly, the Friedlander synthesis of 1,8-naphthyridines, catalyzed by DABCO, has been successfully carried out under microwave irradiation. tsijournals.com This solvent-free approach not only provides good yields of the naphthyridine products but also mitigates pollution and drastically reduces reaction times from hours to minutes. tsijournals.com Another example is the synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines, where microwave irradiation on a solid silica (B1680970) gel support under solvent-free conditions leads to enhanced yields and purity of the products in a shorter time frame compared to conventional heating methods. niscpr.res.in Research has shown that reactions requiring 5-8 hours conventionally can be completed within 3-6 minutes using microwave techniques. researchgate.net
The table below compares the reaction times and yields of conventional versus microwave-assisted synthesis for certain naphthyridine derivatives, highlighting the efficiency of the latter.
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 1,3-dihydrazino-4-methyl-2,6-naphthyridine | 30 min, 72.5% | 15 min, 81.2% | rroij.com |
| 4-methyl-2,6-naphthyridine | 4 hours, 68.3% | 20 min, 78.5% | rroij.com |
| 1,8-Naphthyridines (3a-g) | 8-12 hours, 65-82% | 3-5 min, 82-93% | tsijournals.com |
| 1,3,4-Oxadiazolyl 1,8-naphthyridines (4a-h) | 4.0-5.5 hours, 5-10% | 4.0-5.5 min, 82-94% | niscpr.res.in |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the derivatization of heterocyclic compounds like 1,6-naphthyridines.
The Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an organoboron compound with a halide or triflate catalyzed by a palladium(0) complex, is a highly versatile and widely used method for creating carbon-carbon bonds. youtube.comlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. youtube.comorganic-chemistry.org
In the context of naphthyridine chemistry, the Suzuki coupling provides an effective means to introduce aryl or vinyl substituents onto the naphthyridine scaffold. researchgate.net For instance, halogenated derivatives of 1,6-naphthyridine, such as those with chloro or iodo substituents, are preferred substrates for cross-coupling reactions to build more complex molecules, often for applications in medicinal chemistry. A general approach involves the coupling of a halo-naphthyridine with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.net
A notable development is the decarbonylative Suzuki-Miyaura cross-coupling, which allows for the use of widely available (hetero)aromatic carboxylic acids as coupling partners instead of the traditional halides. nih.govrsc.org This provides an alternative and valuable disconnection for the synthesis of biaryl structures. nih.gov The reaction proceeds by converting the carboxylic acid to a more reactive species that can then participate in the catalytic cycle. This approach has significantly broadened the scope of accessible heteroaromatic biaryls. nih.gov
The table below illustrates the application of Suzuki cross-coupling for the synthesis of various substituted naphthyridine derivatives.
| Naphthyridine Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh3)4/Na2CO3 | 2-Phenyl-1,5-naphthyridine | 92% | researchgate.net |
| 2-Iodo-1,5-naphthyridine | 2-Thiopheneboronic acid | Pd(PPh3)4/Na2CO3 | 2-(Thiophen-2-yl)-1,5-naphthyridine | 88% | researchgate.net |
| 2-Iodo-1,5-naphthyridine | 3-Pyridinylboronic acid | Pd(PPh3)4/Na2CO3 | 2-(Pyridin-3-yl)-1,5-naphthyridine | 85% | researchgate.net |
| Heterocyclic Carboxylic Acids | Arylboronic acids | Pd catalyst | Heteroaromatic biaryls | N/A | nih.gov |
Synthesis of Functionalized this compound Derivatives
The conversion of the carboxylic acid group in this compound into a carboxamide is a common and important transformation. Amide functionalities are prevalent in biologically active molecules, and their synthesis is a cornerstone of medicinal chemistry. nih.gov
The direct coupling of a carboxylic acid with an amine is often challenging due to the competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is typically activated first. Common methods involve converting the carboxylic acid to a more electrophilic species like an acyl chloride or using coupling reagents. fishersci.co.uklibretexts.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are frequently employed to facilitate amide bond formation. nih.gov The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC, which is then attacked by the amine. fishersci.co.uk
For example, the synthesis of 4-N-[2-(dimethylamino)ethyl]carboxamides of benzo[b] Current time information in Bangalore, IN.naphthyridines has been reported, demonstrating potent cytotoxic activity. nih.govnih.gov The general procedure involves reacting the corresponding carboxylic acid with N,N-dimethylethylenediamine using a suitable coupling agent.
The following table provides examples of coupling reagents used for the synthesis of amide derivatives from carboxylic acids.
| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | Product | Reference |
| Aromatic Carboxylic Acid | Aniline Derivative | EDC/HOBt/DMAP/DIPEA | Acetonitrile | Amide | nih.gov |
| Carboxylic Acid | Primary/Secondary Amine | DCC/DMAP | N/A | Amide | nih.gov |
| Carboxylic Acid | Primary/Secondary Amine | HATU/DIPEA | DMF | Amide | nih.gov |
| Carboxylic Acid | Primary/Secondary Amine | Ceric Ammonium Nitrate (CAN) | Solvent-free (Microwave) | Amide | nih.gov |
The 1,6-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, and cardiovascular applications. mdpi.com The functionalization of this compound is a key strategy to modulate and enhance these biological properties.
Derivatization can occur at various positions on the naphthyridine ring system as well as at the carboxylic acid group. For instance, the introduction of different substituents on the naphthyridine core can significantly impact the compound's interaction with biological targets. ontosight.ai Research has shown that benzo[b] Current time information in Bangalore, IN.naphthyridine derivatives exhibit antiproliferative and cytotoxic activities against various cancer cell lines. mdpi.com
The synthesis of these derivatives often involves multi-step sequences. For example, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] Current time information in Bangalore, IN.naphthyridines can be synthesized and subsequently reacted with activated alkynes to introduce phenylethynyl groups. mdpi.com These modifications have led to compounds with inhibitory activity against monoamine oxidase B (MAO B). mdpi.com
The table below summarizes some biologically active derivatives of the broader naphthyridine family, indicating the type of activity observed.
| Naphthyridine Derivative | Biological Activity | Target/Mechanism | Reference |
| Benzo[b] Current time information in Bangalore, IN.naphthyridine-4-carboxamides | Potent Cytotoxins | Growth inhibition of cancer cell lines | nih.govnih.gov |
| Aaptamine (a benzo[de] Current time information in Bangalore, IN.naphthyridine) | Anticancer, Antibacterial | Cytotoxic effects against various cancer cell lines | mdpi.commdpi.com |
| 1-(2-(4-fluorophenyl)ethynyl) analog of tetrahydrobenzo[b] Current time information in Bangalore, IN.naphthyridine | MAO B inhibitor | Inhibition of monoamine oxidase B | mdpi.com |
| Dioxane-linked 1,5-naphthyridine (B1222797) derivatives | Antibacterial | Topoisomerase IV inhibition | nih.gov |
Mechanistic Studies of this compound Formation
The formation of the 1,6-naphthyridine ring system can be achieved through various synthetic strategies, with the underlying mechanisms often involving cyclization reactions. researchgate.netresearchgate.net Classical methods like the Skraup synthesis and the Friedlander condensation are foundational to the synthesis of naphthyridines. researchgate.netacs.org
The Skraup reaction, for instance, typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. acs.org Refinements to this often vigorous reaction have enabled the synthesis of 1,6-naphthyridine, for example, by using 4-aminopyridine-N-oxide as a starting material, followed by reduction. acs.org
A more contemporary approach involves the construction of the 1,6-naphthyridin-2(1H)-one core from a preformed pyridine or pyridone. mdpi.comnih.gov For example, one synthetic route involves the condensation of a 4-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as malonamide, in the presence of a base like piperidine. nih.gov The mechanism proceeds through an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused bicyclic system.
Another mechanistic pathway involves the cyclization of intermediates derived from 2-chloronicotinic esters. acs.org An SNAr reaction of a nitrile anion with a 2-chloronicotinic ester can furnish a 2-cyanoalkyl nicotinic ester. acs.org This intermediate can then undergo a tandem nitrile hydration and cyclization sequence to yield a 1,6-naphthyridine-5,7-dione. acs.org This dione (B5365651) can be further functionalized, for example, by conversion to a highly reactive ditriflate, which allows for diverse substitutions at the C5 and C7 positions. acs.org
The formation of 6H-indolo[2,3-b] Current time information in Bangalore, IN.naphthyridine derivatives involves a cascade transformation that proceeds through several intermediate steps to form the complex final product. researchgate.net These mechanistic pathways underscore the versatility of synthetic approaches to construct the 1,6-naphthyridine scaffold and its derivatives.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of 1,6-Naphthyridine-5-carboxylic acid
Quantum chemical calculations are employed to understand the electronic structure and energy of molecules. These calculations can range from less computationally demanding semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) methods.
Semi-empirical quantum methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are derived from the Hartree-Fock theory but are simplified by incorporating experimental data (parameters) to speed up calculations. uni-muenchen.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and consider only valence electrons, which significantly reduces computational cost. uni-muenchen.de The calculated energies are typically expressed as heats of formation. uni-muenchen.de
AM1 and PM3 differ in their parameterization. PM3 is essentially a reparameterization of AM1, using a different strategy and correcting the core-core repulsion with only two Gaussian functions. nih.gov While AM1 often shows a smaller error in bond angles, the RM1 model, a reparameterization of AM1, generally provides smaller average unsigned errors for enthalpies of formation and dipole moments compared to both AM1 and PM3. scielo.br However, a significant drawback of these older semi-empirical methods is their failure to adequately capture dispersion interactions, which can make them less reliable for accurately predicting the relative energies of different molecular conformations, for example in carbohydrates. nih.gov
Specific AM1 or PM3 calculations for this compound are not detailed in the available literature, but the table below summarizes the general features of these methods.
| Feature | AM1 (Austin Model 1) | PM3 (Parametric Model 3) |
| Underlying Theory | Hartree-Fock with NDDO approximation uni-muenchen.de | Hartree-Fock with NDDO approximation uni-muenchen.denih.gov |
| Parameterization | Parameterized to reproduce experimental data uni-muenchen.de | Re-parameterization of AM1 with a different strategy nih.gov |
| Calculated Energy | Heat of Formation uni-muenchen.de | Heat of Formation uni-muenchen.de |
| Strengths | Generally good for geometries; smaller bond angle errors scielo.br | Improved handling of some systems over AM1 nih.gov |
| Weaknesses | Poor description of hydrogen bonds (though better than MNDO) nih.gov | Can overestimate pyramidalization of amide nitrogens uni-muenchen.de |
Density Functional Theory (DFT) has become a popular and powerful tool in pharmaceutical sciences for studying molecules in the solid state and for calculating a wide range of molecular properties. nih.gov DFT methods, such as the widely used B3LYP functional, have been shown to predict theoretical properties that align well with experimental findings. researchgate.net For complex molecules, DFT calculations are often performed with basis sets like 6-311G(d,p) to ensure accurate assignment of absorption bands and prediction of electronic and chemical properties. researchgate.netnih.gov
While specific DFT studies on this compound are not extensively documented, research on closely related structures demonstrates the utility of this approach. For example, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate the equilibrium geometry, total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and nonlinear optical properties of a novel chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine derivative. researchgate.net Similarly, DFT at the B3LYP/6–311G* level was used to study derivatives of the isomeric 1,8-naphthyridine (B1210474) scaffold. researchgate.net These studies highlight how DFT is applied to understand the structural and electronic characteristics of the naphthyridine core.
| Property Calculated via DFT | Application/Information Gained | Example Scaffold |
| Equilibrium Geometry | Predicts the most stable 3D structure of the molecule. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |
| HOMO/LUMO Energies | Determines electronic properties, reactivity, and band gap. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |
| Mulliken Atomic Charges | Provides insight into the charge distribution within the molecule. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |
| Nonlinear Optical (NLO) Properties | Investigates potential applications in materials science. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Explores charge transfer, hyperconjugative effects, and intramolecular interactions. researchgate.net | Chromeno[2,3-b] uni-muenchen.dersc.orgnaphthyridine researchgate.net |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used in structure-based drug design to predict how a small molecule (ligand) binds to the active site of a target protein or receptor. ijpsonline.com This method helps in understanding the molecular interactions, binding modes, and predicting the binding affinity, often expressed as a docking score in kcal/mol. ijpsonline.combiointerfaceresearch.com A lower binding energy generally indicates a higher binding affinity. mdpi.com
Docking studies have been performed on several analogues of this compound, demonstrating the potential of the naphthyridine scaffold to interact with various biological targets. For instance, derivatives of the isomeric 1,8-naphthyridine-3-carboxylic acid have been evaluated. In one study, these analogues were docked into the active site of the H1 histamine (B1213489) receptor to understand their molecular interactions and binding modes. rsc.orgnih.gov In another study aimed at developing anticancer agents, 1,8-naphthyridine derivatives were docked against the human estrogen receptor (PDB ID: 1ERR), with some compounds showing better binding energies than the standard drug, Tamoxifen. researchgate.net
The table below summarizes findings from docking studies on related naphthyridine compounds, illustrating the types of targets investigated and the binding affinities observed.
| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Finding |
| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor (1ERR) researchgate.net | -147.819 | Better binding energy than the reference drug, Tamoxifen. researchgate.net |
| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | H1 Histamine Receptor nih.gov | Not Specified | Used to understand binding mode for antihistaminic activity. nih.gov |
| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | Salmonella typhi OmpF ijpsonline.com | Not Specified | Compounds showed high C score values, suggesting good interaction. ijpsonline.com |
| Itaconic Acid (for comparison) | Anticancer Target (1A2B) biointerfaceresearch.com | -11.26 | Example of strong binding affinity predicted by docking. biointerfaceresearch.com |
| Abscisic Acid (for comparison) | 11β-HSD1 (Diabetes Target) mdpi.com | -8.1 | Example of potent inhibition predicted for a natural ligand. mdpi.com |
In Silico ADMET Predictions and Drug-Likeness Evaluation
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. rsc.org These computational predictions help to identify candidates with favorable drug-like properties and to flag potential liabilities, saving time and resources. rsc.org
Various software tools are available for these predictions. For example, the SwissADME server has been used to investigate the drug-likeness of 1,8-naphthyridine derivatives based on rules like Lipinski's Rule of Five. researchgate.net Another common tool is the admetSAR server, which predicts a wide range of properties including Human Intestinal Absorption (HIA), blood-brain barrier (BBB) penetration, and Caco-2 cell permeability. alliedacademies.org Such in silico approaches were deemed suitable for designing and synthesizing effective antihistaminic agents based on the 1,8-naphthyridine-3-carboxylic acid scaffold. nih.gov
A critical component of ADMET evaluation is the prediction of potential toxicity. In silico methods can provide early warnings about a compound's likelihood to be toxic, carcinogenic, or mutagenic. The admetSAR server, for instance, can predict carcinogenicity and perform an AMES test simulation. alliedacademies.org The AMES test is a widely used method to assess a substance's potential to cause DNA mutations. alliedacademies.org Predicting such profiles computationally allows researchers to prioritize compounds with a lower risk of toxicity for further development. alliedacademies.org
| Toxicity Prediction Test | Description | Computational Tool Example |
| AMES Test | Predicts the mutagenic potential of a compound (ability to induce genetic mutations). alliedacademies.org | admetSAR alliedacademies.org |
| Carcinogenicity | Predicts the potential of a compound to cause cancer. alliedacademies.org | admetSAR alliedacademies.org |
| Rat Acute Toxicity | Estimates the lethal dose (LD50) in rats, indicating acute toxicity. alliedacademies.org | admetSAR alliedacademies.org |
| Human Intestinal Absorption (HIA) | Although not a direct toxicity measure, poor absorption can affect safety and efficacy evaluations. alliedacademies.org | admetSAR alliedacademies.org |
Solvatochromism Studies and Solvent-Molecule Interactions
Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a powerful tool for investigating solvent-solute interactions. For a compound like this compound, such studies reveal crucial information about how the electronic structure of the molecule is influenced by its immediate environment. This section delves into the theoretical and experimental findings regarding the solvatochromic behavior of this compound and its derivatives, focusing on the interplay between the molecule and various solvents.
Detailed solvatochromic studies on this compound itself are not extensively documented in publicly available literature. However, significant insights can be drawn from research on its close derivatives. A key study focused on the solvatochromism of 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester, a compound with a similar bicyclic core. This research utilized solvents of varying polarity, hydrogen bond donor (HBD), and hydrogen bond acceptor (HBA) capabilities to probe the solvent-molecule interactions.
The findings indicated that the ground state of this naphthyridine derivative is influenced by two intramolecular hydrogen-bonded structures. A significant observation was the formation of zwitterionic species, which occurred exclusively in hydrogen-bond-donating solvents. This suggests that the solvent actively participates in the proton transfer process, highlighting the importance of specific solute-solvent interactions. To substantiate these experimental observations, semi-empirical calculations using AM1 and PM3 methods were employed, providing theoretical support for the proposed interpretations of solvent-assisted proton transference.
To illustrate the typical solvatochromic effects on a related naphthyridine carboxylic acid structure, the behavior of nalidixic acid (a 1,8-naphthyridine derivative) in various solvent mixtures can be examined. Studies on nalidixic acid in co-solvent mixtures of water with acetone, methanol, and ethanol (B145695) have shown distinct shifts in its UV-Vis absorption spectra. jcchems.com As the water content in these mixtures increases, a displacement in the absorption signal is observed, which is attributed to the interaction between water, a polar protic solvent, and the acidic group of the antibiotic. jcchems.comresearchgate.net This interaction, primarily through hydrogen bonding, alters the energy levels of the electronic states of the molecule. researchgate.net
The following interactive data table presents the UV absorption maxima for nalidixic acid in different mixtures of ethanol and water, demonstrating the effect of solvent composition on the electronic transitions of the molecule. researchgate.net
Data is for the related compound Nalidixic Acid and is presented for illustrative purposes. researchgate.net
The data shows that while one absorption band remains relatively stable at ~257 nm, the other band exhibits a noticeable bathochromic (red) shift as the proportion of water in the solvent mixture increases. This shift from 313 nm in pure ethanol to 331 nm in 80% water indicates a stabilization of the excited state relative to the ground state, a common effect in polar protic solvents due to strong hydrogen bonding interactions. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,6-Naphthyridine-5-carboxylic acid and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound and its derivatives. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the parent 1,6-naphthyridine (B1220473) provides a foundational understanding of the proton environments in this class of compounds. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the heterocyclic rings exhibit distinct chemical shifts due to the influence of the nitrogen atoms and the aromatic system. chemicalbook.com For instance, protons adjacent to the nitrogen atoms are generally deshielded and appear at lower fields (higher ppm values). chemicalbook.com
In the case of this compound, the presence of the carboxylic acid group at position 5 significantly influences the chemical shifts of the neighboring protons. The acidic proton of the carboxyl group itself is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.org Protons on the carbon atoms adjacent to the carboxyl group also experience a downfield shift. libretexts.orglibretexts.org
Table 1: Predicted ¹H NMR Data for 1,6-Naphthyridine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 9.10 | d | J(H-2, H-3) = 4.1, J(H-2, H-4) = 1.9 |
| H-3 | 7.52 | dd | J(H-3, H-2) = 4.1, J(H-3, H-4) = 8.2 |
| H-4 | 8.28 | d | J(H-4, H-3) = 8.2, J(H-4, H-8) = 0.9 |
| H-5 | 9.28 | d | J(H-5, H-7) = 0.9 |
| H-7 | 8.76 | d | J(H-7, H-8) = 6.0 |
| H-8 | 7.93 | dd | J(H-8, H-7) = 6.0, J(H-8, H-4) = 0.9 |
Data based on the parent 1,6-naphthyridine molecule. The presence of a carboxylic acid group at position 5 would alter these values. chemicalbook.com
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons in the naphthyridine ring system typically resonate in the region of 110-160 ppm. np-mrd.orgoregonstate.edu
The most downfield signal, aside from the solvent peak, is typically attributed to the carbonyl carbon of the carboxylic acid group, which characteristically appears between 160 and 185 ppm. princeton.edulibretexts.org The quaternary carbons of the naphthyridine rings, those that are not bonded to any hydrogen atoms, often show weaker signals in the spectrum. oregonstate.edu Predicted ¹³C NMR data for this compound suggests distinct signals for each carbon atom, reflecting the asymmetry of the molecule. np-mrd.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 153.11 |
| C3 | 122.31 |
| C4 | 140.38 |
| C4a | 125.44 |
| C5 | 130.36 |
| C7 | 130.04 |
| C8 | 114.50 |
| C8a | 148.41 |
| C=O | 168.36 |
Predicted data provides an estimation of the chemical shifts. np-mrd.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the carboxylic acid group and the naphthyridine core.
The IR spectrum of a carboxylic acid is dominated by several key absorptions. A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.orgorgchemboulder.com This broadening is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.comyoutube.com The exact position of this band can be influenced by factors such as dimerization and conjugation. orgchemboulder.com Additionally, a C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com
The aromatic C-H stretching vibrations of the naphthyridine ring typically occur above 3000 cm⁻¹, while the aromatic C=C and C=N skeletal vibrations appear in the 1600-1400 cm⁻¹ region. tu.edu.iq
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically observable. uu.nl The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum, providing further structural information. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*). researchgate.net
The UV-Vis spectrum of this compound is expected to show characteristic absorptions corresponding to π → π* transitions of the aromatic system. nih.gov The presence of the carboxylic acid group, a chromophore, can influence the wavelength of maximum absorption (λmax). libretexts.org Generally, carboxylic acids without significant conjugation absorb at wavelengths around 210 nm, which is often too low for routine analysis. libretexts.org However, the extended aromatic system of the naphthyridine core shifts the absorption to higher, more accessible wavelengths. The solvent used can also affect the spectrum due to interactions with the solute molecules. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 174.16 g/mol . uni.luscbt.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.
Anticancer Activity of this compound Derivatives
Derivatives of 1,6-naphthyridine have demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines. nih.govmdpi.com For instance, benzo[b] nih.govnih.govnaphthyridine derivatives have been reported to exhibit such anticancer properties. mdpi.com A number of these compounds have progressed into clinical trials for cancer chemotherapy. researchgate.net
A study evaluating a series of naphthyridine derivatives showcased their cytotoxic effects on human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. Several of these synthesized compounds displayed significant potency, with IC₅₀ values indicating strong growth inhibition. nih.govnih.gov For example, one of the most potent compounds, which features a naphthyl ring at the C-2 position, demonstrated IC₅₀ values of 0.7 µM in HeLa cells, 0.1 µM in HL-60 cells, and 5.1 µM in PC-3 cells. nih.govnih.gov The substitution pattern on the naphthyridine core was found to be crucial for the observed cytotoxicity. nih.govnih.gov
Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | HeLa | 0.7 | nih.gov |
| HL-60 | 0.1 | nih.gov | |
| PC-3 | 5.1 | nih.gov | |
| Compound 14 | HL-60 | 1.5 | nih.gov |
| HeLa | 2.6 | nih.gov | |
| Compound 15 | HL-60 | 0.8 | nih.gov |
| HeLa | 2.3 | nih.gov | |
| Colchicine (B1669291) | HeLa | 23.6 | nih.gov |
| HL-60 | 7.8 | nih.gov | |
| PC-3 | 19.7 | nih.gov | |
| Compounds 14, 15, and 16 are 1,6-naphthyridine derivatives with a naphthyl ring at the C-2 position. |
The anticancer effects of this compound and its derivatives are attributed to a variety of mechanisms at the molecular level. These include direct interaction with DNA, inhibition of essential enzymes involved in DNA replication and maintenance, and interference with cellular signaling pathways that lead to programmed cell death and cell cycle disruption. nih.govontosight.ai
Certain derivatives of the parent 1,6-naphthyridine structure have been shown to interact with DNA, a mechanism that is often associated with anticancer properties. ontosight.ai This interaction can occur through intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt the normal structure and function of DNA, ultimately leading to cellular death.
While direct DNA intercalation studies on this compound itself are not extensively detailed in the reviewed literature, studies on closely related naphthyridine isomers provide evidence for this mechanism. For example, a thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid derivative was found to bind to calf thymus DNA with a binding constant (Kb) of 2.1 x 10⁶ M⁻¹, increase the viscosity of DNA, and raise its melting temperature, all of which are characteristic signs of intercalation. nih.gov Another study on a 2-acetylamino-7-methyl-1,8-naphthyridine derivative reported a binding constant of 3.4 x 10⁵ M⁻¹ for its interaction with a guanine (B1146940) base in a DNA duplex. nih.gov These findings on related naphthyridine scaffolds suggest that the 1,6-naphthyridine core has the structural potential for DNA intercalation.
DNA Binding Constants of Naphthyridine Derivatives
| Compound | Binding Constant (Kb) (M⁻¹) | Target DNA | Reference |
| Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | 2.1 x 10⁶ | Calf Thymus DNA | nih.gov |
| 2-acetylamino-7-methyl-1,8-naphthyridine (AcMND) | 3.4 x 10⁵ | Guanine in DNA duplex | nih.gov |
Topoisomerases are critical enzymes that manage the topological state of DNA during processes like replication, transcription, and repair, making them validated targets for anticancer drugs. Some naphthyridine derivatives have been identified as inhibitors of both topoisomerase I and II. nih.gov For instance, certain naphthyridine compounds have been reported to exert their anticancer effects by inhibiting topoisomerase II. nih.gov While specific IC₅₀ values for this compound derivatives against these enzymes are not detailed in the available research, the general class of naphthyridines is known to possess this inhibitory activity.
A significant mechanism underlying the anticancer activity of naphthyridine derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Studies on pyrazolo-naphthyridine derivatives have shown that they can induce a G0/G1 phase cell cycle arrest in both cervical (HeLa) and breast (MCF-7) cancer cells. This arrest is followed by the induction of apoptosis, which is evidenced by morphological changes such as cell shrinkage and nuclear condensation. The apoptotic process initiated by these compounds appears to involve the mitochondrial pathway, confirmed by a decrease in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3/7.
Based on the conducted research, there is currently no available scientific literature detailing the angiogenesis inhibitory activities of this compound derivatives.
Telomerase is an enzyme crucial for maintaining telomere length and is highly active in the majority of cancer cells, making it an attractive target for anticancer therapies. While research into telomerase inhibition by 1,6-naphthyridine derivatives is limited, a study on a related isomer, a dimeric form of a 2-amino-1,8-naphthyridine derivative, demonstrated that its binding to the human telomeric sequence inhibits the elongation of the sequence by telomerase. nih.gov This finding suggests that the broader naphthyridine chemical class has the potential to be explored for telomerase inhibitory activity.
Mechanism of Action Studies
Antimitotic and Tubulin Polymerization Inhibition
Certain derivatives of the naphthyridine family have been identified as potent antimitotic agents, interfering with the process of cell division. nih.gov Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which facilitates the separation of chromosomes during cell division.
Research has shown that some naphthyridine compounds exert their antimitotic effects by interacting with the colchicine binding site on β-tubulin. nih.gov By binding to this site, these molecules disrupt the assembly of tubulin heterodimers into microtubules, leading to a destabilization of the microtubule network. This disruption arrests the cell cycle, typically in the G2/M phase, and can ultimately trigger apoptosis, or programmed cell death, in rapidly dividing cancer cells. The potent cytotoxic and antitubulin activities have been particularly noted in series of 2-phenyl-1,8-naphthyridin-4-ones.
Protein Kinase Inhibition (e.g., PDK1, c-Met kinase, Akt1, Akt2)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, including cancer. Consequently, they are major targets for drug development. Derivatives of the 1,6-naphthyridine scaffold have been investigated as inhibitors of several key protein kinases.
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. The 1,6-naphthyridine framework has been successfully used as a scaffold to design novel c-Met kinase inhibitors. In one study, a series of 1,6-naphthyridine derivatives were synthesized based on the structure of the known c-Met inhibitor MK-2461. nih.gov The results indicated that the 1,6-naphthyridine core is a more promising structure for c-Met inhibition compared to the isomeric 1,5-naphthyridine (B1222797) core. nih.gov Further development led to the creation of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one based inhibitors, with one compound demonstrating a half-maximal inhibitory concentration (IC₅₀) of 2.6 μM against c-Met kinase. rsc.org
Akt1 and Akt2: The Akt signaling pathway is a central node in promoting cell survival and proliferation and is frequently hyperactivated in human cancers. Allosteric inhibitors that bind to a pocket at the interface of the kinase and regulatory domains of Akt have been developed. The introduction of a naphthyridine scaffold was found to improve the polarity and solubility of these inhibitors. achemblock.com Specifically, triazolo[3,4-f] nih.govnih.govnaphthyridin-3(2H)-one derivatives have been identified as highly potent and selective inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). nih.gov These compounds, such as MK-2206, lock the kinase in an inactive conformation, thereby blocking downstream signaling. achemblock.comnih.gov
PDK1 and Other Kinases: While specific studies focusing on this compound as a direct inhibitor of 3-phosphoinositide dependent protein kinase 1 (PDK1) are limited, the broader class of naphthyridines has been explored for various kinase targets. For instance, a patent has been filed for novel substituted 1,6-naphthyridines as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a kinase implicated in cancer progression and neurodegenerative diseases. nih.gov The interconnected nature of kinase pathways, such as the PI3K/PDK1/Akt axis, suggests that inhibitors of one component may affect others. nih.gov However, direct inhibitory activity of this specific scaffold against PDK1 requires further dedicated investigation.
Rat Sarcoma Protein (Ras) Inhibition
The Rat Sarcoma (Ras) proteins are a family of small GTPases that act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a highly sought-after but challenging therapeutic target. Despite extensive research in medicinal chemistry, no significant findings were identified during the literature search that specifically link this compound or its direct derivatives to the inhibition of Ras protein activity.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
The cytotoxic potential of novel compounds is a primary indicator of their anticancer activity. Derivatives of the 1,6-naphthyridine scaffold have been evaluated against various human cancer cell lines to determine their growth-inhibitory effects, often reported as IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
A study evaluating a series of synthesized naphthyridine derivatives demonstrated a wide range of cytotoxic activities. The IC₅₀ values for these compounds spanned from 0.7 µM to 172.8 µM against HeLa cells and from 0.1 µM to 102.9 µM against HL-60 leukemia cells. nih.gov
HeLa cells, an immortal cell line derived from cervical cancer, are a standard model for cancer research. Several pyrazolo-naphthyridine derivatives have shown significant cytotoxic potential against these cells. nih.gov For instance, compound 5j from one study was identified as the most active against HeLa cells, with an IC₅₀ value of 6.4 ± 0.45 µM. nih.gov Another study on a different set of naphthyridine derivatives found that compounds with a naphthyl ring at the C-2 position were particularly potent, with IC₅₀ values as low as 0.71 µM against HeLa cells. nih.gov
Table 1: Cytotoxicity of Naphthyridine Derivatives against HeLa Cells
| Compound/Derivative Type | IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazolo-naphthyridine (5j) | 6.4 ± 0.45 | nih.gov |
| C-2 Naphthyl Naphthyridine (16) | 0.71 | nih.gov |
| C-2 Naphthyl Naphthyridine (15) | 2.3 | nih.gov |
This table presents a selection of data for representative derivatives.
The MCF7 cell line is a widely used model for estrogen-receptor-positive breast cancer. The cytotoxicity of naphthyridine derivatives has also been confirmed in this cell line. The pyrazolo-naphthyridine derivative 5k was found to be highly active, with an IC₅₀ value of 2.03 ± 0.23 µM. nih.gov Other studies have reported that certain 1,8-naphthyridine (B1210474) derivatives also exhibit good antitumor activity against breast cancer cells, with IC₅₀ values ranging from 1.47 to 35.3 µM. nih.gov
Table 2: Cytotoxicity of Naphthyridine Derivatives against MCF7 Cells
| Compound/Derivative Type | IC₅₀ (µM) | Reference |
|---|---|---|
| Pyrazolo-naphthyridine (5k) | 2.03 ± 0.23 | nih.gov |
| Indolocarbazole (Compound 1) | 7.2 ± 0.6 | researchgate.net |
This table presents a selection of data for representative derivatives and related compounds for context.
K562 cells are derived from a patient with chronic myelogenous leukemia and are frequently used to screen for potential anti-leukemia drugs. While direct data for this compound is scarce, studies on related structures provide insight. For example, a study on various naphthyridine derivatives showed potent cytotoxicity against the HL-60 leukemia cell line, with the most active compounds having IC₅₀ values as low as 0.1 µM. nih.gov Another study on different heterocyclic compounds reported an IC₅₀ value of 5.0 ± 0.2 µM for an indolocarbazole against K562 cells. researchgate.net Carboxamide derivatives of benzo[b] nih.govnih.govnaphthyridin-(5H)ones have also shown potent cytotoxicity against murine leukemia cells, with some IC₅₀ values below 10 nM.
Table 3: Cytotoxicity of Naphthyridine and Related Derivatives against Leukemia Cells
| Compound/Derivative Type | Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| C-2 Naphthyl Naphthyridine (16) | HL-60 | 0.1 µM | nih.gov |
| C-2 Naphthyl Naphthyridine (15) | HL-60 | 0.8 µM | nih.gov |
| C-2 Naphthyl Naphthyridine (14) | HL-60 | 1.5 µM | nih.gov |
This table presents a selection of data for representative derivatives against leukemia cell lines.
HepG2 (Liver Cancer) Cells
Direct experimental data on the cytotoxic activity of this compound against the HepG2 human liver cancer cell line is not extensively available in the reviewed scientific literature. However, studies on structurally related naphthyridine derivatives have demonstrated activity against this cell line. For instance, a series of novel 4-hydroxybenzo[h] nih.govnih.govnaphthyridine-2,5-dione derivatives were synthesized and evaluated for their antitumor activities against HepG2 cells. One of the most active compounds in this series, a 3-nitro derivative, exhibited strong activity against HepG2 with an IC50 value of 15.3±0.7 μg/mL. researchgate.net This suggests that the broader naphthyridine scaffold is a promising starting point for the development of agents targeting liver cancer.
A549 (Lung Cancer) Cells
Specific studies detailing the cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line are limited in the available literature. Research into the broader class of naphthyridine derivatives has shown potential against this cell line. For example, a study on 9-methoxy benzo[b] nih.govmdpi.comnaphthyridin-2(1H)-one, a related naphthyridine derivative, demonstrated significant cytotoxic effects, causing up to 75% cell death in A549 cells. worldwidejournals.com This indicates that the naphthyridine core structure is of interest for the development of novel therapeutics for lung cancer.
Prostate Cancer Cell Lines (LNCaP, DU145, PC-3)
Investigations into the direct effects of this compound on the prostate cancer cell lines LNCaP, DU145, and PC-3 are not widely documented. However, research on other naphthyridine derivatives has shown activity against prostate cancer cells. A study on a series of naphthyridine derivatives revealed cytotoxic activity against the PC-3 cell line. nih.gov One of the most potent compounds in this series, which featured a C-7 methyl group and a C-2 naphthyl ring, displayed an IC50 value of 5.1 µM against PC-3 cells. nih.gov While this provides a rationale for exploring naphthyridines in prostate cancer, specific data for this compound is needed.
Murine P388 Leukemia and Lewis Lung Carcinoma (LLTC) Cell Lines
While direct studies on this compound are scarce, extensive research has been conducted on a closely related series of compounds: 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides. These compounds have shown potent cytotoxicity against both murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines. nih.gov Many derivatives in this series exhibited IC50 values below 10 nM, indicating significant growth inhibitory properties. nih.gov The potent activity of these benzo[b] nih.govnih.govnaphthyridine derivatives underscores the potential of this chemical scaffold in the development of anticancer agents.
Table 1: Cytotoxic Activity of Benzo[b] nih.govnih.govnaphthyridine-4-carboxamide Derivatives
| Compound | 2-Substituent | P388 IC50 (nM) | LLTC IC50 (nM) |
|---|---|---|---|
| 1 | Methyl | 1.8 | 3.6 |
| 2 | Ethyl | 2.1 | 4.5 |
| 3 | Phenyl | 5.3 | 11 |
| 4 | 4-Fluorophenyl | 1.2 | 2.8 |
| 5 | 3,4-Dimethoxyphenyl | 1.5 | 3.3 |
This table presents a selection of data from studies on benzo[b] nih.govnih.govnaphthyridine-4-carboxamide derivatives, which are structurally related to this compound.
Human Jurkat Leukemia Cell Lines
Studies on this compound have indicated its potential as an anticancer agent, particularly against leukemia. In in vitro studies involving human leukemia cell lines, treatment with this compound led to a significant reduction in cell viability, with a reported IC50 value of 15 µM. This finding suggests that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Furthermore, research on the related 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides has also demonstrated potent cytotoxicity against human Jurkat leukemia cell lines, with many compounds in this series showing IC50 values of less than 10 nM. nih.gov
Structure-Activity Relationship (SAR) Studies for Anticancer Agents
While comprehensive SAR studies specifically for this compound are not extensively detailed, research on related naphthyridine scaffolds provides valuable insights.
For a series of naphthyridine derivatives evaluated against HeLa, HL-60, and PC-3 cancer cell lines, 3D-QSAR modeling suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were important for cytotoxicity. nih.gov In this series, methyl substitutions at the C-6 or C-7 positions were generally more active than those at the C-5 position. nih.gov Compounds with two methyl groups at both the C-5 and C-7 positions, or those with no substitution at these positions, were substantially less active. nih.gov
In the case of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides, a wide range of substituents at the 2-position were tolerated while retaining potent cytotoxicity. nih.gov The conversion of the carboxylic acid at the 4-position to a 4-N-[2-(dimethylamino)ethyl]carboxamide was a key modification for potent growth inhibitory properties. nih.gov
For 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, potent topoisomerase I-targeting activity was observed when the 5-position was substituted with a 2-(N,N-dimethylamino)ethyl or a 2-(pyrrolidin-1-yl)ethyl group. nih.gov In contrast, the addition of a beta-methyl or a beta-hydroxymethyl group to the 2-(N,N-dimethylamino)ethyl substituent resulted in a loss of significant activity. nih.gov
These findings collectively suggest that substitutions at various positions on the naphthyridine ring system can significantly influence the anticancer activity, and specific functionalities, such as basic amine side chains, can be crucial for potent cytotoxicity.
In Vivo Antitumor Efficacy Studies
Direct in vivo antitumor efficacy studies for this compound are not widely reported in the available literature. However, studies on structurally related compounds have demonstrated in vivo activity.
In a study of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govnih.govnaphthyridine-4-carboxamides, five compounds were tested in vivo against subcutaneous colon 38 tumors in mice. nih.govnih.gov A single dose of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives proved to be curative in this model. nih.gov Furthermore, the 2-(4-fluorophenyl) derivative also showed curative potential at a single dose. nih.gov
Additionally, in vivo evaluation of 5H-dibenzo[c,h]1,6-naphthyridin-6-one derivatives in a human tumor xenograft model using athymic nude mice with the MDA-MB-435 breast tumor cell line showed promising results. nih.gov One compound was effective in regressing tumor growth when administered either by intraperitoneal injection or orally. nih.gov Another related dihydrodibenzo[c,h]naphthyridine derivative also suppressed tumor growth when administered orally. nih.gov These studies on related naphthyridine scaffolds indicate the potential for this class of compounds to exhibit significant antitumor effects in vivo.
Antiviral Activity of this compound Derivatives
Derivatives of the 1,6-naphthyridine scaffold have been the subject of significant research, revealing a spectrum of antiviral activities. These compounds have shown particular promise against certain herpesviruses and the human immunodeficiency virus (HIV). nih.govnih.gov
A series of 1,6-naphthyridine analogues have demonstrated potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. nih.govnih.gov In vitro studies revealed that these compounds are active against a narrow range of viruses, primarily human herpesviruses. nih.govnih.gov
One notable 1,6-naphthyridine derivative, referred to in studies as compound A1, exhibited significantly higher anti-HCMV activity compared to the commonly used antiviral drug ganciclovir (B1264) (GCV). nih.gov The 50% inhibitory concentration (IC₅₀) for compound A1 was 39- to 223-fold lower than that of GCV against HCMV strains AD 169 and Towne. nih.govnih.gov Furthermore, these 1,6-naphthyridine derivatives maintained their activity against HCMV strains that have developed resistance to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, suggesting a distinct mechanism of action. nih.govnih.gov
The antiviral efficacy of these compounds also extends to Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.gov Compound A1 was found to be roughly equipotent to acyclovir (B1169) against HSV-1 and was significantly more potent—by 21.5-fold—than acyclovir against HSV-2. nih.govresearchgate.net
| Compound | Virus Strain | Cell Line | IC₅₀ (μM) |
| Compound A1 (1,6-Naphthyridine derivative) | HCMV (AD 169) | Hs68 | 0.04 ± 0.01 |
| Ganciclovir (Control) | HCMV (AD 169) | Hs68 | 1.6 ± 0.6 |
| Compound A1 (1,6-Naphthyridine derivative) | HSV-1 (McKrae) | MA-104 | 3.2 ± 0.6 |
| Acyclovir (Control) | HSV-1 (McKrae) | MA-104 | 1.1 ± 0.3 |
| Compound A1 (1,6-Naphthyridine derivative) | HSV-2 (E194) | MA-104 | 0.6 ± 0.1 |
| Acyclovir (Control) | HSV-2 (E194) | MA-104 | 12.9 ± 3.6 |
| Data sourced from Bédard et al., 2001. nih.gov |
Certain derivatives of 1,6-naphthyridine carboxylic acid have emerged as powerful inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This enzyme is crucial for the virus's replication cycle, as it catalyzes the integration of the viral DNA into the host cell's genome.
One line of research focused on 8-hydroxy- imedpub.comimedpub.comnaphthyridine-7-carboxamide derivatives. The introduction of a 5,6-dihydrouracil group at the 5-position of the naphthyridine ring led to compounds with low nanomolar activity in inhibiting the strand transfer step of HIV-1 integration and subsequent viral replication in cells. nih.gov For instance, one such derivative, compound 7, was shown to inhibit the integrase-catalyzed strand transfer process with an IC₅₀ of 10 nM and prevented the spread of HIV-1 infection in cell cultures at a concentration of 0.39 μM. acs.orgresearchgate.net
Another class of compounds, the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives, has been identified as potent allosteric inhibitors of HIV-1 integrase. nih.gov These molecules target the binding site of the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75), a host protein that HIV-1 integrase co-opts. nih.govresearchgate.net
| Compound Class | Target Site | Mechanism | Potency |
| 8-Hydroxy- imedpub.comimedpub.comnaphthyridine-7-carboxamides | Integrase Active Site | Strand Transfer Inhibition | IC₅₀ = 10 nM acs.orgresearchgate.net |
| 5-(5,6)-Dihydrouracil substituted derivatives | Integrase Active Site | Strand Transfer Inhibition | Low nanomolar activity nih.gov |
| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Allosteric Site (LEDGF/p75 binding site) | Promotion of aberrant integrase multimerization | Active against HIV-1 infection in cell culture nih.gov |
The mechanism by which 1,6-naphthyridine derivatives exert their antiviral effects differs depending on the target virus.
For herpesviruses like HCMV, the mechanism appears to be novel. The fact that these compounds remain effective against viral strains resistant to standard therapies (ganciclovir, foscarnet, cidofovir) strongly supports this. nih.govnih.gov Time-of-addition experiments have shown that the anti-HCMV activity is lost around 72 hours post-infection, suggesting that the compounds interfere with events at both the early and late stages of viral replication. nih.govnih.gov This is further supported by observations of reduced de novo synthesis of the pp65 tegument protein. nih.gov
In the context of HIV, the mechanism is the specific inhibition of the viral integrase enzyme. Some derivatives act as classic active site inhibitors, preventing the crucial strand transfer step of DNA integration. nih.govacs.org Others function as allosteric inhibitors, binding to a different site on the integrase enzyme—the one used to interact with the host factor LEDGF/p75. This binding promotes an abnormal multimerization of the integrase enzyme, effectively disabling it. nih.govresearchgate.net
Antimicrobial and Antibacterial Activities of Naphthyridine Derivatives
The naphthyridine core is a well-established pharmacophore in the field of antimicrobial agents. nih.gov The first naphthyridine derivative to be used clinically as an antibacterial agent was nalidixic acid, introduced in 1967 for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com Since then, numerous derivatives have been developed, showing a broad spectrum of activity. researchgate.net
Naphthyridine derivatives have demonstrated efficacy against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com Nalidixic acid and its early analogues were primarily active against Gram-negative bacteria. mdpi.com However, subsequent generations of drugs, such as those belonging to the fluoroquinolone class that incorporate a naphthyridine core, have achieved a much broader spectrum.
For example, enoxacin, a 1,8-naphthyridine derivative, is effective against many Gram-positive and Gram-negative bacteria and is used to treat infections of the urinary and respiratory tracts. nih.gov Trovafloxacin, another 1,8-naphthyridine derivative, is a broad-spectrum antibacterial drug used against Gram-positive streptococci and Gram-negative pathogens. nih.gov Research into benzo[h] imedpub.comimedpub.comnaphthyridine derivatives has also shown activity against bacteria such as S. aureus (Gram-positive) and E. coli (Gram-negative). imedpub.com
| Compound | Naphthyridine Core | Activity Spectrum |
| Nalidixic acid | 1,8-Naphthyridine | Primarily Gram-negative bacteria mdpi.com |
| Enoxacin | 1,8-Naphthyridine | Broad spectrum, including many Gram-positive and Gram-negative bacteria nih.gov |
| Trovafloxacin | 1,8-Naphthyridine | Broad spectrum, including Gram-positive streptococci and Gram-negative pathogens nih.gov |
| Gemifloxacin | 1,8-Naphthyridine | Very strong activity against Gram-negative and Gram-positive bacteria, including MRSA nih.gov |
| Benzo[h] imedpub.comimedpub.comnaphthyridine derivatives | Benzo[h] imedpub.comimedpub.comNaphthyridine | Active against S. aureus and E. coli imedpub.com |
The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they control the topological state of the DNA during replication, transcription, and repair. nih.gov
DNA gyrase (composed of GyrA and GyrB subunits) is the main target in many Gram-negative bacteria, while topoisomerase IV (composed of ParC and ParE subunits) is often the primary target in Gram-positive bacteria. nih.gov These antibacterial agents bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium. nih.govresearchgate.net
Nalidixic acid selectively inhibits the A subunit of DNA gyrase. mdpi.com More advanced derivatives, such as enoxacin, gemifloxacin, and trovafloxacin, are dual-targeting inhibitors, acting on both DNA gyrase and topoisomerase IV. nih.gov This dual inhibition is believed to reduce the likelihood of bacteria developing resistance.
Activity against Multidrug-Resistant Strains
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Derivatives of the naphthyridine core have shown promise in combating these resilient pathogens.
Research has demonstrated that certain naphthyridine derivatives exhibit potent activity against multidrug-resistant bacteria. For instance, 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has shown superior antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae when compared to established antibiotics like ciprofloxacin (B1669076) and vancomycin. nih.gov Similarly, another derivative, 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, displayed comparable efficacy against MDR strains, particularly S. aureus and Staphylococcus epidermidis. nih.gov
Furthermore, some 1,8-naphthyridine derivatives that lack intrinsic antibacterial activity on their own have been found to potentiate the effects of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, suggesting their potential use as antibiotic adjuvants. mdpi.comresearchgate.net The fluoroquinolone Gemifloxacin, a naphthyridine derivative, is specifically indicated for treating infections caused by the multi-drug resistant strain S. pneumoniae. nih.gov Zabofloxacin, another derivative, is being investigated for its potential in treating infections caused by Gram-positive bacteria and Neisseria gonorrhoeae that are resistant to multiple drugs. nih.gov
| Compound Derivative | Target Multidrug-Resistant Strain | Observed Activity |
|---|---|---|
| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Streptococcus pneumoniae | Very good antibacterial activity compared to ciprofloxacin and vancomycin. nih.gov |
| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | S. aureus, Staphylococcus epidermidis | Comparable activity to ciprofloxacin and vancomycin. nih.gov |
| Gemifloxacin mesylate | S. pneumoniae (multi-drug resistant) | Indicated for treatment of community-acquired pneumonia and chronic bronchitis exacerbations. nih.gov |
| Zabofloxacin | Gram-positive bacteria, Neisseria gonorrhoeae | Investigational antibiotic for multidrug-resistant infections. nih.gov |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | Potentiates the activity of fluoroquinolone antibiotics. mdpi.comresearchgate.net |
Ribosome Inhibition
The ribosome is a crucial target for many antibiotics. A novel class of broad-spectrum naphthyridine-based compounds, referred to as novel ribosome inhibitors (NRIs), has been shown to selectively inhibit bacterial protein synthesis. nih.gov
The mechanism of these naphthyridine-type inhibitors is unique. Footprinting experiments on Escherichia coli ribosomes did not show direct protection of ribosomal RNA (rRNA) by the inhibitors alone. nih.gov However, in the presence of transfer RNA (tRNA), these compounds enhanced the known footprinting pattern of tRNA in a dose-dependent manner. nih.gov The most significant effect was an increased protection at nucleotides A1492/3 and A1413 in helix 44 of the 16S rRNA, an effect that was strictly dependent on the presence of both tRNA and poly(U) messenger RNA and correlated with the inhibitor's potency. nih.gov
Radioligand binding studies confirmed that the inhibitor binds to tRNA, whether it is charged or uncharged. nih.gov The dissociation constant for the binding of one such inhibitor, [(3)H]A-424902, to Phe-tRNA(Phe) was found to be 1.8 µM, which is close to its 1.6 µM potency for inhibiting translation in a cell-free S. pneumoniae extract. nih.gov These findings suggest that the naphthyridine ribosome inhibitors exert their effect by structurally perturbing the complex formed by tRNA and the 30S ribosomal subunit at the decoding site, rather than by binding directly to the ribosome itself. nih.gov
Other Potential Biological Activities
Analgesic and Anti-inflammatory Properties
Derivatives of naphthyridines have been investigated for their potential as pain-relieving and anti-inflammatory agents. Studies on novel 5-aminoimidazo[1,2-a] nih.govnaphthyridine-6-carboxamide and 5-amino nih.govnih.govtriazolo[4,3-a] nih.govnaphthyridine-6-carboxamide derivatives have identified compounds with potent analgesic or anti-inflammatory activity, respectively. researchgate.net A key advantage noted in these studies was the complete lack of acute gastrointestinal damage, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net While not direct derivatives of this compound, related heterocyclic carboxylic acids have also shown these properties. For example, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and assayed, with some compounds demonstrating high potency in analgesic and anti-inflammatory models. nih.gov
Antihypertensive Properties
The structural features of naphthyridine derivatives make them candidates for cardiovascular therapies. Some studies have suggested that these compounds can act as antihypertensive agents. It is proposed that the naphthyridine structure allows for interaction with specific receptors that are involved in the regulation of blood pressure.
Anti-tuberculosis Activity
Tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), remains a significant global health threat. Naphthyridine derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs.
A series of novel 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB) and MDR-TB. nih.gov One compound in this series, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n), was identified as the most active in vitro, with Minimum Inhibitory Concentration (MIC) values of 0.19 µM against MTB and 0.04 µM against MDR-TB. nih.gov This compound was significantly more potent than the existing drugs gatifloxacin (B573) and isoniazid (B1672263) against MDR-TB. nih.gov In an in vivo animal model, compound 10n effectively reduced the mycobacterial load in both lung and spleen tissues. nih.gov
Another study focused on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, which also showed promising anti-tuberculosis activity. nih.gov The most potent compound from this series, ANA-12, exhibited an MIC of 6.25 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov
| Compound Derivative | Target | In Vitro Activity (MIC) | In Vivo Activity |
|---|---|---|---|
| 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n) | M. tuberculosis H37Rv (MTB) | 0.19 µM nih.gov | Decreased mycobacterial load in lung (2.81-log10 protection) and spleen (4.94-log10 protection) at 50 mg/kg. nih.gov |
| Compound 10n | MDR-TB | 0.04 µM nih.gov | |
| ANA-12 (a 1,8-naphthyridine-3-carbonitrile derivative) | M. tuberculosis H37Rv | 6.25 μg/mL nih.gov | Not Reported |
| ANC-2, ANA-1, ANA 6–8, and ANA-10 | M. tuberculosis H37Rv | 12.5 μg/mL nih.gov | Not Reported |
Antimalarial Activity
Malaria, caused by Plasmodium parasites, requires new therapeutic options due to widespread drug resistance. Novel primaquine (B1584692) analogues based on a naphthyridine structure have been designed and synthesized to address this need. nih.gov Primaquine is a crucial drug for the radical cure of Plasmodium vivax malaria but is associated with serious side effects. The synthesized naphthyridine analogues were found to be less toxic than the parent compound, primaquine, while maintaining the desired antimalarial activity. nih.gov Notably, some of these new compounds possessed a therapeutic index more than ten times greater than that of the widely used antimalarial drug, chloroquine. nih.gov
Anti-allergic and Anticonvulsant Properties
While direct studies on the anti-allergic properties of this compound are not extensively documented, research into the broader naphthyridine class suggests potential in this area. For instance, derivatives of the isomeric 1,8-naphthyridine scaffold have been identified as potent anti-allergic and antihistaminic agents.
In the realm of anticonvulsant activity, derivatives of the 1,6-naphthyridine core have shown promise. A study focused on the design of potential anticonvulsant agents identified a series of 8,8-dimethyl nih.govub.edunaphthyridine compounds with excellent in vivo anticonvulsant activity and favorable pharmacokinetic profiles. nih.gov Although not direct derivatives of the 5-carboxylic acid, this highlights the potential of the 1,6-naphthyridine scaffold in developing new treatments for seizures. Further research is needed to explore if the introduction of a carboxylic acid group at the 5-position or other modifications could enhance this activity.
Antioxidant Activity
Several studies have investigated the antioxidant potential of functionalized 1,6-naphthyridine derivatives. In one study, newly synthesized 1,6-naphthyridines were evaluated for their in vitro antioxidant efficacy using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The results indicated that some of these compounds exhibited noticeable DPPH scavenging activity. Specifically, one of the synthesized compounds demonstrated a significant antioxidant effect with a percentage inhibition of 82.08 ± 1.81% at a concentration of 100 μg/ml, which was comparable to the standard antioxidant, ascorbic acid. ub.edu This suggests that the 1,6-naphthyridine scaffold can serve as a basis for the development of novel antioxidant agents. The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov
Another marine alkaloid, aaptamine, which possesses a benzo[de] nih.govub.edunaphthyridine core structure, has also been noted for its antioxidant properties. mdpi.com
Gastric Antisecretory and Bronchodilator Properties
Currently, there is a lack of specific research data available in the public domain regarding the gastric antisecretory and bronchodilator properties of this compound and its derivatives. While other isomers of naphthyridine have been investigated for such activities, for instance, 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have shown potent gastric antisecretory properties, similar studies on the 1,6-naphthyridine scaffold are not readily found. Likewise, while some xanthine (B1682287) derivatives have been studied as bronchodilators, this activity has not been a primary focus of research for 1,6-naphthyridine compounds. nih.gov Further investigation is required to determine if this particular scaffold possesses any potential in these therapeutic areas.
Anti-osteoporotic Activity
There is currently no direct scientific evidence available in the public domain to support the anti-osteoporotic activity of this compound or its derivatives. While a review on the biological activities of 1,8-naphthyridine derivatives mentions anti-osteoporotic activity as a potential application, specific studies detailing this effect for the 1,6-naphthyridine scaffold are lacking. researchgate.net Research in this area is needed to explore the potential of this chemical class in the treatment of bone-related disorders.
Beta-3 Antagonist Activity
Information regarding the beta-3 adrenergic antagonist activity of this compound and its derivatives is scarce in the available scientific literature. While some research has been conducted on other naphthyridine isomers as beta-receptor antagonists, such as certain 1,8-naphthyridine derivatives that show a higher affinity for beta(1) and beta(2) receptors, specific investigations into beta-3 antagonism for the 1,6-naphthyridine scaffold are not prominent. nih.govwikipedia.org Therefore, the potential of these compounds to act as beta-3 antagonists remains an open area for future research.
Neuroprotective Effects and Applications in Neurological Diseases (e.g., Alzheimer's, Depression, Multiple Sclerosis)
The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of agents targeting neurological diseases.
Alzheimer's Disease:
Several studies have highlighted the potential of 1,6-naphthyridine derivatives in the context of Alzheimer's disease. One notable approach has been the development of multi-target-directed ligands. For example, a series of 1,2,3,4-tetrahydrobenzo[h] nih.govub.edunaphthyridine-6-chlorotacrine hybrids were designed and synthesized. nih.gov These compounds were found to be potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), enzymes that play a crucial role in the cholinergic deficit observed in Alzheimer's patients. Furthermore, these hybrids also demonstrated moderate activity as inhibitors of β-amyloid (Aβ42) and tau protein aggregation, two key pathological hallmarks of the disease. nih.gov
Another line of research has focused on the inhibition of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in learning and memory processes. A novel 1,2,3,4-tetrahydrobenzo[b] nih.govub.edunaphthyridine analogue, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govub.edunaphthyridine-8-carbonitrile, was identified as a highly potent PDE5 inhibitor with an IC₅₀ of 0.056 nM and showed efficacy in a mouse model of Alzheimer's disease. nih.gov
Additionally, novel derivatives of benzo[b] nih.govub.edunaphthyridine have been synthesized and investigated as potential monoamine oxidase B (MAO-B) inhibitors, another relevant target in neurodegenerative diseases. mdpi.com
Table 1: Investigated 1,6-Naphthyridine Derivatives for Alzheimer's Disease
| Compound Type | Target(s) | Key Findings | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydrobenzo[h] nih.govub.edunaphthyridine-6-chlorotacrine hybrids | hAChE, hBChE, Aβ42 aggregation, Tau aggregation | Picomolar inhibition of hAChE and potent inhibition of hBChE. Moderate inhibition of Aβ42 and tau aggregation. | nih.gov |
| 2-Acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govub.edunaphthyridine-8-carbonitrile | PDE5 | Highly potent PDE5 inhibitor (IC₅₀ = 0.056 nM) with good efficacy in a mouse model of AD. | nih.gov |
| Benzo[b] nih.govub.edunaphthyridine derivatives | MAO-B | Identified as potential MAO-B inhibitors. | mdpi.com |
Depression:
The marine alkaloid aaptamine, which features a benzo[de] nih.govub.edunaphthyridine skeleton, has been shown to selectively inhibit monoamine oxidase A (MAO-A). mdpi.com MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition is a well-established mechanism for antidepressant drugs. mayoclinic.orgpatsnap.comcpn.or.krnih.gov This finding suggests that derivatives of the 1,6-naphthyridine scaffold could be valuable leads for the development of new antidepressant medications.
Multiple Sclerosis:
While direct evidence for the use of this compound in multiple sclerosis is limited, research on related naphthyridine isomers offers some intriguing possibilities. A study on 1,8-naphthyridin-2-one derivatives demonstrated that they act as selective cannabinoid receptor 2 (CB2) agonists. nih.gov The CB2 receptor is primarily expressed on immune cells, and its activation is being explored as a therapeutic strategy for neuroinflammatory disorders like multiple sclerosis, as it may help to modulate the immune response without the psychoactive side effects associated with CB1 receptor activation. nih.gov These findings suggest that the broader naphthyridine class, including potentially 1,6-naphthyridine derivatives, could be a source of novel immunomodulatory agents for multiple sclerosis.
Medicinal Chemistry and Biological Activity Investigations
CDK8/CDK19 Inhibition
The 1,6-naphthyridine (B1220473) scaffold has emerged as a significant platform in the design of potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are crucial components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in the development of various cancers, including colorectal and gastric cancers, making them attractive targets for therapeutic intervention. Current time information in Bangalore, IN.google.com While research has primarily focused on substituted 1,6-naphthyridine derivatives rather than the parent 1,6-naphthyridine-5-carboxylic acid, these studies provide critical insights into the structure-activity relationships (SAR) governing the inhibition of CDK8 and CDK19.
A key discovery in this area was the development of 2,8-disubstituted-1,6-naphthyridines. Current time information in Bangalore, IN. This series was identified through a "scaffold-hop" approach from a previously reported series of 3,4,5-trisubstituted pyridine (B92270) inhibitors. Current time information in Bangalore, IN. The core hypothesis was that the 1,6-naphthyridine scaffold could mimic the binding mode of the pyridine-based inhibitors. Current time information in Bangalore, IN. X-ray crystallography of a representative compound (compound 7 in the table below) in complex with CDK8 and cyclin C confirmed this hypothesis, showing that the N-6 nitrogen of the naphthyridine ring interacts with the hinge residue Ala100 in the ATP-binding site. Current time information in Bangalore, IN.
One of the major challenges encountered during the development of these inhibitors was their rapid metabolism by aldehyde oxidase (AO). Current time information in Bangalore, IN. This metabolic instability was successfully overcome by introducing an amino substituent at the C5-position of the 1,6-naphthyridine scaffold. Current time information in Bangalore, IN. This strategic modification maintained the inhibitory potency while significantly improving the metabolic profile of the compounds. Current time information in Bangalore, IN.
The SAR studies revealed that substitutions at the C-2 and C-8 positions of the 1,6-naphthyridine ring are critical for potent CDK8 affinity. For instance, combining a methyl amide at the C-2 position with a methylpyrazolylphenyl substituent at the C-8 position resulted in a compound with potent CDK8 affinity and the ability to inhibit WNT signaling, a pathway regulated by CDK8. google.com Further optimization led to compounds with improved metabolic stability while maintaining high potency. Current time information in Bangalore, IN.
The inhibitory activity of these 1,6-naphthyridine derivatives against CDK8 and CDK19 has been demonstrated through both biochemical and cell-based assays. Optimized compounds have shown sustained inhibition of the phosphorylation of STAT1SER727, a known biomarker for CDK8 activity, in human tumor xenograft models. Current time information in Bangalore, IN.
The detailed research findings for a selection of 2,8-disubstituted-1,6-naphthyridine derivatives are presented in the table below.
| Compound Number | R² Substituent | R⁸ Substituent | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) |
| 4 | -CONHMe | 4-(1-Methyl-1H-pyrazol-4-yl)phenyl | 5 | Not Reported |
| 5 | -CONHMe | 4-(1-Methyl-1H-indazol-5-yl)phenyl | 7 | Not Reported |
| 7 | -SO₂NMe₂ | 4-(1-Methyl-1H-pyrazol-4-yl)phenyl | 6 | Not Reported |
| 51 | -CONHMe | 4-(1-Methyl-1H-pyrazol-4-yl)phenyl (with C5-NH₂) | 5 | 6 |
Data sourced from Mallinger et al., 2016. Current time information in Bangalore, IN.
Applications and Future Research Directions
Development of New Therapeutic Agents
The 1,6-naphthyridine (B1220473) core is a recognized privileged scaffold in medicinal chemistry, and its derivatives, including those based on 1,6-naphthyridine-5-carboxylic acid, have been investigated for various therapeutic applications. The rigid, planar structure with strategically placed nitrogen atoms allows for diverse interactions with biological targets.
Derivatives of the broader naphthyridine class have shown a wide spectrum of pharmacological activities, including anti-infective, anti-cancer, neurological, cardiovascular, and immunological effects. mdpi.com Specifically, the benzo[b] acs.orgnih.govnaphthyridine framework has been explored for its antiproliferative and cytotoxic activities against various cancer cell lines. mdpi.com
One area of significant interest is the development of kinase inhibitors. For instance, 2,8-disubstituted-1,6-naphthyridine derivatives have been investigated as dual CDK8/19 ligands. acs.org In the context of cancer therapy, carboxamide derivatives of benzo[b] acs.orgnih.govnaphthyridin-(5H)-ones have demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma cell lines, with some compounds exhibiting IC50 values below 10 nM. nih.gov One derivative, the 2-(4-fluorophenyl) analog, was found to be curative in a mouse model of subcutaneous colon 38 tumors at a single dose. nih.gov
Furthermore, novel benzo[b] acs.orgnih.govnaphthyridine derivatives have been synthesized and evaluated as potential inhibitors of Monoamine Oxidase B (MAO-B), a target for neurodegenerative diseases. mdpi.com Several of these compounds displayed potency in the low micromolar range. mdpi.com The interest in this scaffold also extends to antiviral research, where 8-hydroxy- acs.orgnih.govnaphthyridines have been designed as novel inhibitors of HIV-1 integrase. acs.org One such compound inhibited the strand transfer process with an IC50 of 10 nM and suppressed HIV-1 infection in cell culture. acs.org
The following table summarizes the therapeutic potential of selected 1,6-naphthyridine derivatives.
| Derivative Class | Therapeutic Target/Application | Key Findings |
| 2,8-disubstituted-1,6-naphthyridines | CDK8/19 Inhibition | Identified as dual ligands; modifications at the C5 position can mitigate metabolic issues. acs.org |
| Benzo[b] acs.orgnih.govnaphthyridin-(5H)-one carboxamides | Anticancer (Cytotoxicity) | Potent cytotoxicity against P388 leukemia and Lewis lung carcinoma cells (IC50 <10 nM for some). nih.gov A 2-(4-fluorophenyl) derivative was curative in a mouse tumor model. nih.gov |
| Benzo[b] acs.orgnih.govnaphthyridine derivatives | MAO-B Inhibition (Neurodegenerative diseases) | Several derivatives showed IC50 values in the low micromolar range against MAO-B. mdpi.com |
| 8-Hydroxy- acs.orgnih.govnaphthyridines | HIV-1 Integrase Inhibition | A lead compound inhibited the integrase strand transfer with an IC50 of 10 nM and showed antiviral activity in cell culture. acs.org |
| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones | Anticancer (Topoisomerase I inhibition) | Potent topoisomerase I-targeting activity and in vivo efficacy in a human tumor xenograft model. nih.gov |
Naphthyridine-based Probes and Imaging Agents
The photophysical properties of certain 1,6-naphthyridine derivatives make them attractive candidates for the development of fluorescent probes and imaging agents. Their planar structure can facilitate intercalation into DNA and RNA, and modifications to the scaffold can tune their absorption and emission characteristics.
Fused polycyclic 1,6-naphthyridines have been noted for their interesting optical properties, suggesting their potential as organic luminescence materials and probes. nih.gov Research into tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has revealed their fluorescent properties. nih.gov When analyzed in dilute DMSO solutions, these compounds displayed broad absorption bands with maxima ranging from 344 to 448 nm. nih.gov
This intrinsic fluorescence and the ability to interact with biomolecules are key features for the design of targeted imaging agents. For example, the development of probes for specific cellular components or processes can aid in diagnostics and in the elucidation of biological pathways.
Material Science Applications
The application of this compound and its derivatives in material science is an emerging area of research. The rigid, aromatic nature of the naphthyridine core, combined with the functional handle of the carboxylic acid group, provides opportunities for creating novel materials with specific electronic, optical, or structural properties.
There is potential for incorporating 1,6-naphthyridine units into polymers and coatings to enhance their chemical resistance and durability. chemimpex.com The nitrogen atoms in the rings can also act as ligands for metal coordination, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas storage properties.
While research specifically on this compound in this domain is still developing, related naphthyridine isomers have shown promise. For instance, a novel n-type organic semiconductor has been developed based on a 1,5-naphthyridine-2,6-dione unit, exhibiting good electron mobility in organic thin-film transistors. rsc.org This suggests that the broader naphthyridine scaffold has potential in organic electronics, and further investigation into the properties of 1,6-naphthyridine-based materials is warranted. Fused 1,6-naphthyridine derivatives have also been highlighted for their potential as organic luminescence materials due to their intriguing optical and electrochemical properties. nih.gov
Challenges and Opportunities in Naphthyridine Research
Despite the significant potential of this compound and its derivatives, researchers face several challenges. A primary hurdle lies in the synthesis of these molecules. Traditional synthetic methods can sometimes be inefficient or lack compatibility with certain functional groups. For example, issues can arise during nitrile hydration and cyclization steps in proposed synthetic sequences. acs.org The development of robust and versatile synthetic routes that allow for the controlled introduction of substituents at various positions on the naphthyridine core is crucial for advancing the field.
However, these challenges also present significant opportunities. There is a clear need for the development of novel synthetic methodologies. The creation of convenient and rapid methods for the diversification of the 1,6-naphthyridine scaffold, such as through the use of highly reactive intermediates like heteroaryl ditriflates, would be a major advancement. acs.org Such methods would facilitate the generation of large libraries of compounds for biological screening.
In the realm of medicinal chemistry, an ongoing opportunity lies in the exploration of new biological targets for 1,6-naphthyridine-based compounds. While their anticancer and antimicrobial activities are relatively well-documented, their potential in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is less explored. mdpi.comnih.gov The design of derivatives with high selectivity for specific enzyme isoforms or receptor subtypes remains a key objective to minimize off-target effects. Furthermore, the application of computational methods, such as molecular docking and in silico screening, can aid in the rational design of new derivatives with improved potency and pharmacokinetic properties.
Emerging Trends in the Synthesis and Biological Evaluation of this compound
Recent research in the field of 1,6-naphthyridines has been characterized by several emerging trends in both their synthesis and biological evaluation.
Synthetic Trends: A significant trend in the synthesis of 1,6-naphthyridines is the move towards more efficient and milder reaction conditions. Researchers are developing tandem and one-pot procedures to reduce the number of synthetic steps, save time, and minimize waste. For instance, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Another emerging strategy is the use of highly reactive, yet bench-stable, intermediates like 1,6-naphthyridine-5,7-ditriflates, which can undergo rapid and predictable difunctionalization reactions. acs.org There is also a focus on developing straightforward routes to complex fused polycyclic 1,6-naphthyridines, which have shown interesting photophysical properties. nih.gov
Biological Evaluation Trends: In terms of biological evaluation, the field is moving beyond broad-spectrum cytotoxic or antimicrobial screening towards more targeted approaches. There is a growing interest in designing 1,6-naphthyridine derivatives as inhibitors of specific enzymes, such as kinases (CDK8/19) and MAO-B, which are implicated in cancer and neurodegenerative diseases, respectively. acs.orgmdpi.com The exploration of this scaffold for novel therapeutic applications is also a prominent trend. For example, their potential as antiviral agents, specifically as HIV-1 integrase inhibitors, has been demonstrated. acs.org Furthermore, there is an increasing emphasis on understanding the structure-activity relationships of these compounds to guide the design of more potent and selective agents. nih.gov
The table below highlights some of the emerging trends in the field.
| Aspect | Emerging Trend | Example/Rationale |
| Synthesis | Tandem/One-Pot Reactions | Development of tandem nitrile hydration/cyclization for efficient synthesis of 1,6-naphthyridine-5,7-diones. acs.org |
| Synthesis | Use of Reactive Intermediates | Employment of bench-stable 1,6-naphthyridine-5,7-ditriflates for rapid diversification of the scaffold. acs.org |
| Synthesis | Mild Reaction Conditions | Development of straightforward routes to fused polycyclic 1,6-naphthyridines under mild conditions. nih.gov |
| Biological Evaluation | Targeted Therapies | Design of derivatives as specific inhibitors of kinases (e.g., CDK8/19) and enzymes (e.g., MAO-B). acs.orgmdpi.com |
| Biological Evaluation | Novel Therapeutic Areas | Investigation of 1,6-naphthyridines as antiviral agents (e.g., HIV-1 integrase inhibitors). acs.org |
| Biological Evaluation | In-depth Structure-Activity Relationship Studies | Systematic modification of the scaffold to understand the influence of substituents on biological activity. nih.gov |
Q & A
Q. What are the primary synthetic routes for 1,6-naphthyridine-5-carboxylic acid?
The compound is synthesized via:
- Hydrolysis of esters : Alkaline or acidic hydrolysis of ethyl esters under reflux conditions (e.g., HCl/EtOH/H₂O, 9 h, 81% yield) .
- Oxidation of alkyl derivatives : Oxidation of methyl or other alkyl substituents on the naphthyridine core .
- Primary synthesis : Direct construction of the naphthyridine ring system with pre-installed carboxylic acid groups (see Chapter 8 in Brown’s The Naphthyridines) . Key considerations: Reaction conditions (temperature, solvent) depend on substituents to avoid decarboxylation or side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm ring substitution patterns and carboxylic acid protonation state; IR for -COOH (1700–1750 cm⁻¹) and heterocyclic C=N stretches .
- Chromatography : HPLC or LC-MS to assess purity, especially given batch-to-batch variability in lab-synthesized samples .
- Elemental analysis : To verify molecular formula (C₉H₆N₂O₂) and detect trace impurities .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or decarboxylation.
- Avoid prolonged exposure to heat (>100°C) or acidic/basic conditions, which promote degradation (e.g., decarboxylation at 250–370°C) .
- Use desiccants to mitigate moisture-induced side reactions .
Advanced Research Questions
Q. How do reaction conditions influence decarboxylation outcomes in this compound derivatives?
Decarboxylation is highly temperature-dependent:
- At 250°C (neat), 6-methyl-5-oxo-5,6-dihydro derivatives lose CO₂ to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield) .
- At 370°C, 8-oxo-5-(pyridin-4-yl) derivatives undergo ring contraction, forming 5-(pyridin-4-yl)-1,6-naphthyridin-2(1H)-one (72% yield) . Methodological note: Monitor reaction progress via TLC or in situ FTIR to optimize time/temperature and minimize side products.
Q. What strategies resolve contradictions in reported yields for ester hydrolysis?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) accelerate hydrolysis, while bulky groups (e.g., cyclopropyl) slow it .
- Solvent choice : Aqueous EtOH vs. pure H₂O alters reaction kinetics and product solubility . Solution: Reproduce conditions with controlled variables (e.g., molar ratios, reflux duration) and validate purity via orthogonal methods (e.g., melting point vs. HPLC) .
Q. How can substituents modulate the reactivity of this compound?
- Electron-withdrawing groups (e.g., -CF₃) : Enhance electrophilic substitution at C-3/C-8 positions but reduce carboxylic acid acidity .
- Aromatic rings (e.g., styryl) : Enable π-π interactions for coordination chemistry or supramolecular assemblies . Synthetic example: Vilsmeier formylation of 5-oxo-7-phenyl derivatives introduces aldehydes for further functionalization (57% yield) .
Q. What in vitro assays are suitable for evaluating bioactivity?
- Antimicrobial studies : Minimum inhibitory concentration (MIC) assays against Gram± bacteria .
- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Structure-activity relationships (SAR) : Compare activity of carboxylate vs. amide derivatives to identify pharmacophore requirements .
Methodological Guidance
- Contradiction analysis : Cross-reference synthetic protocols from multiple sources (e.g., Brown’s text vs. recent journals) to identify optimal conditions .
- Derivative design : Use computational tools (e.g., DFT) to predict substituent effects on electronic structure and reactivity .
- Safety protocols : Adopt hazard mitigation steps from safety data sheets (e.g., TCI America’s guidelines for handling heterocycles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
